molecular formula C15H20O4 B5013605 [2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate

[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate

Cat. No.: B5013605
M. Wt: 264.32 g/mol
InChI Key: DJFFYGIBLBLOQR-UHFFFAOYSA-N
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Description

[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features an ethoxyphenyl group attached to an oxoethyl chain, which is further connected to a pentanoate group.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-5-6-15(17)19-11-14(16)12-7-9-13(10-8-12)18-4-2/h7-10H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFFYGIBLBLOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate typically involves the esterification reaction between 4-ethoxyphenylacetic acid and pentanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethoxyphenyl group is oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism by which [2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate exerts its effects involves interactions with specific molecular targets. The ethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The oxoethyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pentanoate group can enhance the compound’s lipophilicity, facilitating its absorption and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-methoxyphenyl)-2-oxoethyl] pentanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    [2-(4-ethoxyphenyl)-2-oxoethyl] butanoate: Similar structure but with a butanoate group instead of a pentanoate group.

    [2-(4-ethoxyphenyl)-2-oxoethyl] hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.

Uniqueness

  • The presence of the ethoxy group in [2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • The pentanoate group contributes to the compound’s lipophilicity, enhancing its solubility in organic solvents and its ability to penetrate biological membranes.

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